molecular formula C9H9NO4S B13495120 5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid

5-Methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid

Cat. No.: B13495120
M. Wt: 227.24 g/mol
InChI Key: FOBCTCMUELFDTM-UHFFFAOYSA-N
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Description

5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C9H6N2O4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a thiazole derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents like methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-2H,3H-pyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid is unique due to its combination of a pyrrole and thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO4S

Molecular Weight

227.24 g/mol

IUPAC Name

5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylic acid

InChI

InChI=1S/C9H9NO4S/c1-4-5(8(11)12)6(9(13)14)7-10(4)2-3-15-7/h2-3H2,1H3,(H,11,12)(H,13,14)

InChI Key

FOBCTCMUELFDTM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2N1CCS2)C(=O)O)C(=O)O

solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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